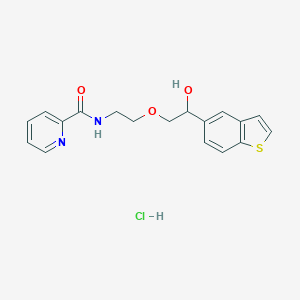
N-(2-(2-Benzo(b)thien-5-yl-2-hydroxyethoxy)ethyl)-2-pyridinecarboxamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Benzo(b)thien-5-yl-2-hydroxyethoxy)ethyl)-2-pyridinecarboxamide monohydrochloride, commonly known as BTE, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTE has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
BTE has been found to exert its effects through a variety of mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. BTE has also been shown to interact with a variety of cellular targets, including histone deacetylases and protein kinases.
Biochemical and Physiological Effects
BTE has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. BTE has also been shown to modulate immune function and improve cognitive function in animal models.
実験室実験の利点と制限
BTE has several advantages for use in laboratory experiments, including its low toxicity and ease of synthesis. However, BTE can be difficult to work with due to its poor solubility in water and limited stability in solution.
将来の方向性
There are several areas of research that could be explored further with regards to BTE. These include investigating its potential as a therapeutic agent for specific types of cancer, exploring its effects on immune function, and investigating its potential as a neuroprotective agent. Further studies could also be conducted to optimize the synthesis and formulation of BTE for use in clinical settings.
合成法
BTE can be synthesized through a multi-step process involving the reaction of 2-benzo[b]thiophen-5-ol with 2-(2-bromoethoxy)ethyl pyridine-2-carboxylate in the presence of a base, followed by the addition of hydrochloric acid to form the monohydrochloride salt.
科学的研究の応用
BTE has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. Some of the areas of research include cancer, inflammation, and neurodegenerative diseases.
特性
CAS番号 |
142934-83-6 |
|---|---|
製品名 |
N-(2-(2-Benzo(b)thien-5-yl-2-hydroxyethoxy)ethyl)-2-pyridinecarboxamide monohydrochloride |
分子式 |
C18H19ClN2O3S |
分子量 |
378.9 g/mol |
IUPAC名 |
N-[2-[2-(1-benzothiophen-5-yl)-2-hydroxyethoxy]ethyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H18N2O3S.ClH/c21-16(13-4-5-17-14(11-13)6-10-24-17)12-23-9-8-20-18(22)15-3-1-2-7-19-15;/h1-7,10-11,16,21H,8-9,12H2,(H,20,22);1H |
InChIキー |
BGFWPEONHRVPHS-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NCCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl |
正規SMILES |
C1=CC=NC(=C1)C(=O)NCCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl |
同義語 |
1-(Benzo(b)thiophen-5-yl)-2-(1-(nicotinoylamino)ethoxy)ethanol hydroch loride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)


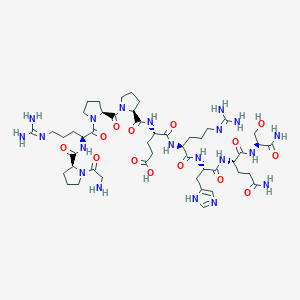
![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
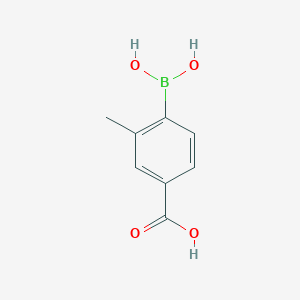
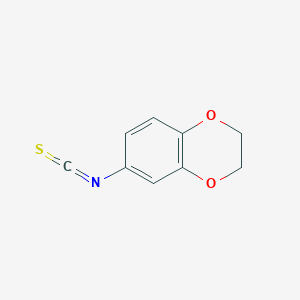
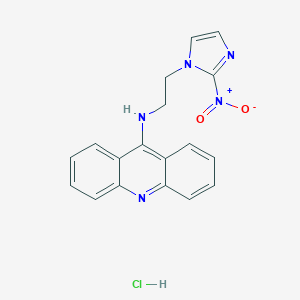
![3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-](/img/structure/B114206.png)
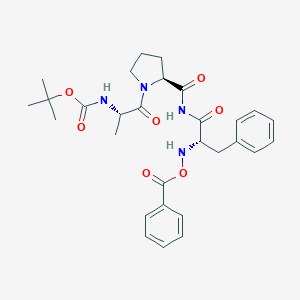
![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)
![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)